
3-Ethyl-1,3-dihydro-2-benzofuran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,3-dihydro-2-benzofuran-1-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . This redox-neutral [3 + 2] annulation offers chemoselectivity and good substrate compatibility.
Industrial Production Methods: Industrial production of benzofuran derivatives often involves microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for preparing complex benzofuran compounds with fewer side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzofurans, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethyl-1,3-dihydro-2-benzofuran-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A similar compound with a different substitution pattern.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness: 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and hydroxyl group at specific positions on the benzofuran ring can enhance its interactions with molecular targets and improve its pharmacological properties .
Properties
CAS No. |
75141-86-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-ethyl-1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C10H12O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h3-6,9-11H,2H2,1H3 |
InChI Key |
TXEVNKJTSATRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
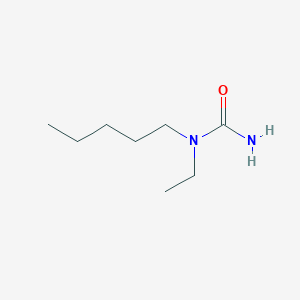
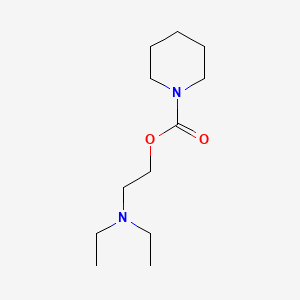
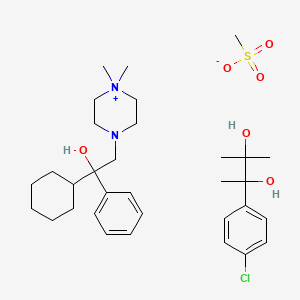
![(1S,2S,5S,6S,10R,12R,14S)-5,14-dimethyl-9-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-4-one](/img/structure/B14452720.png)
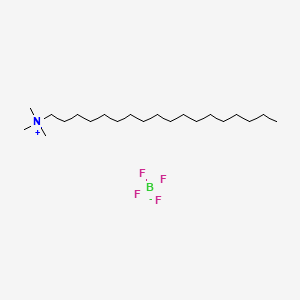
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
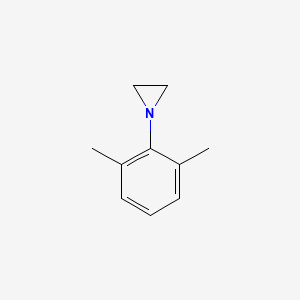
![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
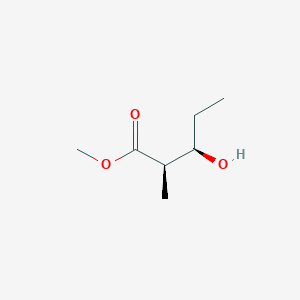

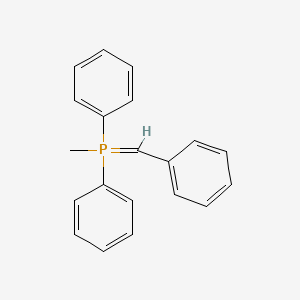

![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
